molecular formula C12H18ClNO3 B11763640 (S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride

Cat. No.: B11763640
M. Wt: 259.73 g/mol
InChI Key: OEOCZFXPGFYWAD-MERQFXBCSA-N
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Description

(S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a propoxyphenyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-propoxybenzaldehyde and (S)-alanine.

    Formation of Schiff Base: The 4-propoxybenzaldehyde is reacted with (S)-alanine in the presence of a suitable catalyst to form a Schiff base intermediate.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid.

    Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt of (S)-2-Amino-3-(4-propoxyphenyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxyl group can yield alcohols.

Scientific Research Applications

(S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the propoxyphenyl group can interact with hydrophobic pockets in receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride
  • (S)-2-Amino-3-(4-ethoxyphenyl)propanoic acid hydrochloride
  • (S)-2-Amino-3-(4-butoxyphenyl)propanoic acid hydrochloride

Uniqueness

(S)-2-Amino-3-(4-propoxyphenyl)propanoic acid hydrochloride is unique due to the presence of the propoxy group, which imparts specific chemical and biological properties. Compared to its analogs with different alkoxy groups, the propoxy group provides a balance between hydrophobicity and steric effects, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

(2S)-2-amino-3-(4-propoxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15;/h3-6,11H,2,7-8,13H2,1H3,(H,14,15);1H/t11-;/m0./s1

InChI Key

OEOCZFXPGFYWAD-MERQFXBCSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)CC(C(=O)O)N.Cl

Origin of Product

United States

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